molecular formula C21H22N6OS B2510577 (3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone CAS No. 1251576-19-8

(3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone

Cat. No.: B2510577
CAS No.: 1251576-19-8
M. Wt: 406.51
InChI Key: BORDLGABVSGSBS-UHFFFAOYSA-N
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Description

The compound (3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone is a chemical entity synthesized for its potential applications in various scientific fields. Its complex structure suggests multiple points of interaction, making it a candidate for diverse research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone typically involves a multi-step organic synthesis process. The starting materials are generally readily available compounds, and the synthesis may involve condensation reactions, cyclization, and functional group modifications. Specific conditions such as temperature, solvents, and catalysts vary based on the desired yield and purity.

Industrial Production Methods: Industrial production would likely scale up the laboratory synthesis methods, with an emphasis on optimizing reaction conditions to increase yield and reduce costs. This might include continuous flow reactions and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

  • Reduction: Reductive conditions might reduce functional groups like imines or amines.

  • Substitution: Various nucleophilic or electrophilic substitutions could occur, modifying different parts of the molecule.

Common Reagents and Conditions:

  • Oxidation: Often involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Conditions may include hydrogenation with palladium on carbon or sodium borohydride.

  • Substitution: Reagents like alkyl halides or acyl chlorides in the presence of base or acid catalysts.

Major Products: The products of these reactions depend on the specific reaction pathways and conditions, often resulting in modified derivatives of the original compound.

Scientific Research Applications

This compound finds applications in various fields such as:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its interactions with biological macromolecules.

  • Medicine: Potential therapeutic agent, possibly targeting specific receptors or enzymes.

  • Industry: Used in the synthesis of specialty chemicals or as a research chemical in materials science.

Mechanism of Action

The mechanism of action involves interactions at the molecular level, possibly binding to proteins, DNA, or enzymes, affecting biological pathways. The specific targets and pathways depend on its application, which might include modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Compared to similar compounds, (3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone may offer unique binding properties or enhanced stability. Similar Compounds:

  • (3,4-Dihydroquinolin-1(2H)-yl)(1H-imidazol-4-yl)methanone

  • 1-(6-Thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-ylmethanone These compounds share parts of the structure but may differ in reactivity or biological activity due to variations in their chemical frameworks.

Hope that gives you some solid groundwork

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6OS/c28-21(27-7-3-5-16-4-1-2-6-18(16)27)17-13-26(15-24-17)20-12-19(22-14-23-20)25-8-10-29-11-9-25/h1-2,4,6,12-15H,3,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORDLGABVSGSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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